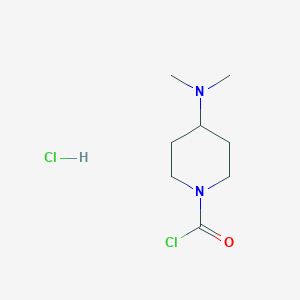

4-(Dimethylamino)piperidine-1-carbonyl chloride;hydrochloride

Description

4-(Dimethylamino)piperidine-1-carbonyl chloride;hydrochloride is a piperidine derivative featuring a dimethylamino group at the 4-position and a reactive carbonyl chloride group at the 1-position, stabilized as a hydrochloride salt. This compound is primarily utilized in pharmaceutical synthesis as an intermediate for forming amide bonds, particularly in prodrug development and targeted drug delivery systems. Its reactivity arises from the electrophilic carbonyl chloride moiety, enabling conjugation with nucleophiles like amines or alcohols .

Properties

IUPAC Name |

4-(dimethylamino)piperidine-1-carbonyl chloride;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15ClN2O.ClH/c1-10(2)7-3-5-11(6-4-7)8(9)12;/h7H,3-6H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLBXADXHRQMYKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCN(CC1)C(=O)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dimethylamino)piperidine-1-carbonyl chloride;hydrochloride typically involves the reaction of 4-(Dimethylamino)piperidine with phosgene (COCl2) in the presence of a suitable solvent such as dichloromethane. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of 4-(Dimethylamino)piperidine-1-carbonyl chloride;hydrochloride follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-(Dimethylamino)piperidine-1-carbonyl chloride;hydrochloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.

Acylation Reactions: It is used as an acylating agent in the formation of amides and esters.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

Solvents: Dichloromethane and tetrahydrofuran are commonly used solvents.

Catalysts: In some reactions, catalysts such as triethylamine or pyridine are used to enhance the reaction rate.

Major Products

The major products formed from these reactions include substituted piperidines, amides, and esters, depending on the nature of the nucleophile and reaction conditions .

Scientific Research Applications

Organic Synthesis

4-(Dimethylamino)piperidine-1-carbonyl chloride;hydrochloride serves as a versatile reagent in organic synthesis, facilitating various chemical transformations. Its reactivity towards nucleophiles allows it to participate in acylation reactions, making it useful for synthesizing complex organic molecules.

Key Reactions :

- Acylation of amines and alcohols.

- Formation of amides and esters.

Synthesis of Natural Alkaloids

This compound plays a crucial role in the synthesis of natural alkaloids, which are important due to their biological activities. It acts as an intermediate in the biosynthesis of various piperidine-based alkaloids, showcasing its utility in producing bioactive compounds.

Case Study :

A two-step synthesis approach has been documented for producing bioactive natural alkaloids using this compound as an intermediate, demonstrating its effectiveness in generating complex structures from simpler precursors.

Pharmaceutical Industry

In the pharmaceutical sector, 4-(Dimethylamino)piperidine-1-carbonyl chloride;hydrochloride is utilized for developing new drugs due to its structural properties that enhance biological activity. Piperidine derivatives are known for their diverse pharmacological properties, including analgesic and antipsychotic effects.

Applications :

- Development of drugs targeting neurological disorders.

- Synthesis of compounds with potential anti-cancer properties.

Data Table: Comparative Applications

| Application Field | Description | Outcome/Result |

|---|---|---|

| Organic Synthesis | Versatile reagent for acylation reactions | Facilitates formation of amides and esters |

| Natural Alkaloids Synthesis | Intermediate in biosynthesis of piperidine-based alkaloids | Efficient two-step synthesis of bioactive compounds |

| Pharmaceutical Development | Structural component in drug design targeting various biological pathways | Enhanced efficacy in drug formulations |

Safety Considerations

As an acyl chloride derivative, this compound is highly reactive and should be handled with caution. General safety measures include:

- Use of personal protective equipment (PPE).

- Proper ventilation during handling.

- Awareness of potential hazards associated with carbonyl chlorides.

Mechanism of Action

The mechanism of action of 4-(Dimethylamino)piperidine-1-carbonyl chloride;hydrochloride involves its reactivity as an acylating agent. It reacts with nucleophiles to form acylated products through the formation of a transient intermediate. This intermediate undergoes further reaction to release the final product and regenerate the catalyst if used .

Comparison with Similar Compounds

4-(Diphenylmethoxy)piperidine Hydrochloride

- Structure : Contains a diphenylmethoxy group at the 4-position of the piperidine ring.

- Molecular Formula: C₁₈H₂₁NO•HCl; Molecular Weight: 303.83 .

- Key Differences: The diphenylmethoxy group introduces steric bulk and lipophilicity, contrasting with the dimethylamino group in the target compound. Lacks the reactive carbonyl chloride, limiting its utility in acylative coupling reactions. Regulatory data (e.g., solubility, stability) are marked as "unknown" in safety data sheets, whereas the target compound’s reactivity is well-documented in synthetic applications .

1-(4-Chlorobenzyl)piperidin-4-amine Hydrochloride

- Structure : Features a 4-chlorobenzyl substituent and a primary amine at the 4-position.

- Molecular Formula : C₁₂H₁₈Cl₂N₂; Molecular Weight : 261.2 .

- Key Differences: The primary amine group enables participation in Schiff base formation or diazotization, unlike the dimethylamino group, which is a tertiary amine. Absence of a carbonyl chloride reduces its versatility in peptide coupling or prodrug synthesis .

4-(Trifluoromethyl)piperidine-1-carbonyl Chloride

- Structure : Contains a trifluoromethyl (CF₃) group at the 4-position.

- Molecular Formula: C₇H₉ClF₃NO; Molecular Weight: 215.6 .

- Key Differences: The electron-withdrawing CF₃ group decreases the basicity of the piperidine nitrogen compared to the electron-donating dimethylamino group. Enhanced metabolic stability due to the CF₃ group, making it favorable in fluorinated drug development, whereas the dimethylamino group may improve solubility in polar solvents .

4-(Methoxymethyl)piperidine Hydrochloride

- Structure : Substituted with a methoxymethyl group at the 4-position.

- Molecular Formula: C₇H₁₆ClNO; Molecular Weight: 165.66 .

- Key Differences: The methoxymethyl group is hydrolytically stable under physiological conditions, whereas the carbonyl chloride in the target compound is moisture-sensitive. Limited reactivity compared to the target compound, making it more suitable as a building block for non-covalent interactions .

Functional and Application-Based Comparison

Reactivity

Solubility and Stability

- Target Compound: The hydrochloride salt improves aqueous solubility, while the dimethylamino group enhances basicity (pKa ~8–10). However, the carbonyl chloride requires anhydrous handling .

- 4-(Trifluoromethyl)piperidine-1-carbonyl Chloride : The CF₃ group increases lipophilicity, reducing water solubility but improving membrane permeability .

Biological Activity

Overview

4-(Dimethylamino)piperidine-1-carbonyl chloride;hydrochloride is a piperidine derivative that has garnered attention in pharmacological research due to its diverse biological activities. This compound is primarily noted for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents targeting various diseases.

The biological activity of 4-(Dimethylamino)piperidine-1-carbonyl chloride is largely attributed to its ability to interact with specific biomolecules, influencing various biochemical pathways:

- Enzyme Inhibition : The compound can inhibit key enzymes involved in neurotransmitter metabolism, which may contribute to its effects on the central nervous system (CNS) .

- Cell Signaling Modulation : It affects cell signaling pathways, potentially altering gene expression and cellular metabolism .

Antimicrobial Properties

Research indicates that 4-(Dimethylamino)piperidine-1-carbonyl chloride exhibits antimicrobial activity against a range of pathogens. This includes both bacterial and fungal strains, making it a candidate for developing new antimicrobial agents .

Antiviral Effects

Studies have shown that this compound may possess antiviral properties, although specific mechanisms and efficacy against various viruses require further investigation .

Central Nervous System Effects

The compound has been observed to exhibit CNS depressant effects. This suggests potential applications in treating anxiety or other related disorders. The interaction with neurotransmitter systems, particularly serotonin and dopamine pathways, is critical for these effects .

Case Studies

- Study on Antimicrobial Efficacy : A study demonstrated that 4-(Dimethylamino)piperidine-1-carbonyl chloride effectively inhibited the growth of several bacterial strains in vitro. The compound's minimum inhibitory concentration (MIC) values were determined, showcasing its potential as a broad-spectrum antimicrobial agent .

- CNS Activity Assessment : In a controlled animal study, the administration of varying doses of the compound resulted in observable sedative effects. Behavioral assessments indicated reduced locomotor activity, supporting its classification as a CNS depressant .

Biochemical Analysis

The compound's biochemical properties include:

- Cellular Effects : It modulates cellular functions by influencing signaling pathways and metabolic processes.

- Metabolic Pathways : The compound interacts with various metabolic enzymes, affecting its pharmacokinetics and bioavailability .

Dosage Effects

Research indicates that the biological effects of 4-(Dimethylamino)piperidine-1-carbonyl chloride are dose-dependent:

- Low Doses : Exhibit therapeutic effects such as anti-inflammatory properties.

- High Doses : May lead to toxicity or adverse effects, necessitating careful dosage management in therapeutic applications .

Comparison with Related Compounds

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| 4-(Dimethylamino)piperidine-1-carbonyl chloride | Piperidine derivative | Antimicrobial, CNS depressant |

| Piperidine | Simple piperidine | Basic amine properties |

| Piperidin-4-one | Carbonyl derivative | Potential anticancer properties |

This table highlights the unique biological activities associated with 4-(Dimethylamino)piperidine-1-carbonyl chloride compared to simpler piperidine structures.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(Dimethylamino)piperidine-1-carbonyl chloride hydrochloride, and how are intermediates validated?

- Methodology : The compound is typically synthesized via multi-step processes involving condensation, acylation, and hydrochlorination. For example, piperidine derivatives are often functionalized using Mannich reactions (paraformaldehyde and amines) or acylated with reagents like dimethylamine in toluene/water systems . Validation of intermediates involves spectroscopic techniques (e.g., H NMR, IR) and mass spectrometry to confirm structural integrity.

Q. Which analytical techniques are critical for characterizing purity and structure?

- Methodology : Key methods include:

- Infrared (IR) spectroscopy to confirm carbonyl and amine functional groups.

- Titration (e.g., with sodium hydroxide) to quantify chloride content .

- High-performance liquid chromatography (HPLC) with UV detection for purity assessment (>98%) .

- Elemental analysis to verify molecular composition.

Q. How should this compound be stored to ensure long-term stability?

- Methodology : Store in airtight containers at -20°C under inert gas (e.g., nitrogen) to prevent hydrolysis of the carbonyl chloride moiety. Desiccants like silica gel are recommended to avoid moisture absorption, which can degrade the compound .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during synthesis?

- Methodology :

- Temperature control : Lower reaction temperatures (0–5°C) during acylation reduce side reactions like over-chlorination .

- Solvent selection : Polar aprotic solvents (e.g., dichloromethane) enhance reagent solubility while suppressing hydrolysis.

- Catalyst screening : Use of DMAP (4-dimethylaminopyridine) accelerates acylation efficiency .

- Data Analysis : Monitor reaction progress via TLC or in-situ FTIR. Quantify by-products using LC-MS and adjust stoichiometry/reactant addition rates accordingly.

Q. What strategies resolve contradictions between purity assays and functional activity data?

- Methodology :

- Structural isomer analysis : Employ C NMR or X-ray crystallography to rule out stereoisomers or tautomers not detected by HPLC .

- Bioactivity profiling : Compare batch-specific cytotoxicity (e.g., IC in cell lines) with purity data to identify inactive impurities .

- Synchrotron-based techniques : Use high-resolution mass spectrometry (HRMS) to detect trace impurities (<0.1%) affecting biological assays .

Q. How can computational modeling predict the compound’s reactivity in novel reaction systems?

- Methodology :

- DFT calculations : Simulate electrophilic reactivity of the carbonyl chloride group using Gaussian or ORCA software.

- Molecular docking : Predict interactions with biological targets (e.g., enzymes) by modeling the protonated piperidine moiety’s charge distribution .

- Degradation pathways : Apply QSPR (Quantitative Structure-Property Relationship) models to forecast hydrolysis rates under varying pH/temperature conditions .

Q. What are the best practices for designing SAR studies using analogs of this compound?

- Methodology :

- Core modifications : Synthesize analogs with substituted piperidine rings (e.g., 4-methylpiperazine) to assess steric/electronic effects .

- Functional group swaps : Replace the dimethylamino group with morpholine or pyrrolidine to evaluate hydrogen-bonding capacity .

- In vitro screening : Test analogs against target receptors (e.g., opioid or nicotinic acetylcholine receptors) using radioligand binding assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.